Physicochemical Differences from MK-212
Compared to the widely studied 5-HT receptor agonist MK-212, 2-Methyl-3-(piperazin-1-yl)pyrazine exhibits a significantly lower lipophilicity (XLogP3-AA of 0 vs. 1.2) and a smaller topological polar surface area (TPSA of 41.1 Ų vs. 48.1 Ų) [1]. This difference is a direct consequence of the 2-methyl substitution versus the 6-chloro substitution on the pyrazine ring. The lower lipophilicity of the target compound is predicted to influence its passive membrane permeability and metabolic stability in a manner distinct from MK-212. This is a critical parameter in early-stage drug discovery, where balancing solubility and permeability is essential [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 6-Chloro-2-(1-piperazinyl)pyrazine (MK-212): 1.2 |
| Quantified Difference | Δ = -1.2 (lower for target) |
| Conditions | Computed property via XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME (absorption, distribution, metabolism, excretion) properties; a significant difference can alter a compound's suitability for specific in vivo models.
- [1] PubChem. (2025). 2-Methyl-3-(piperazin-1-yl)pyrazine, CID 45099710. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45099710 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
